REACTION_CXSMILES
|
[C:1]1([CH3:10])[CH:6]=[CH:5][C:4]([C:7](Cl)=[O:8])=[CH:3][CH:2]=1.[Cl-:11].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Cl:11][C:1]1[CH:6]=[CH:5][C:4]([C:7]([C:4]2[CH:5]=[CH:6][C:1]([CH3:10])=[CH:2][CH:3]=2)=[O:8])=[CH:3][CH:2]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)Cl)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
8.63 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 15 hours at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
quenched by addition of ice-water and concentrated hydrochloric acid (10 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted twice with diethyl ether and once with a small volume of dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water, 10% (w/v) aqueous sodium hydroxide, and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved
|
Type
|
ADDITION
|
Details
|
treated with activated charcoal
|
Type
|
FILTRATION
|
Details
|
filtered hot
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Type
|
FILTRATION
|
Details
|
the product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)C2=CC=C(C=C2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.57 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 101.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |